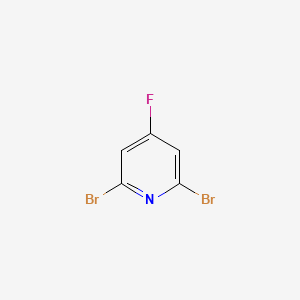

2,6-Dibromo-4-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKXRAUUPMNAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromo-4-fluoropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, reactivity, and applications of 2,6-Dibromo-4-fluoropyridine. This versatile halogenated heterocyclic compound serves as a crucial building block in the fields of medicinal chemistry, agrochemicals, and materials science.

Core Properties of 2,6-Dibromo-4-fluoropyridine

2,6-Dibromo-4-fluoropyridine is a polysubstituted pyridine ring with a unique arrangement of halogen atoms that dictates its reactivity and utility in organic synthesis.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂FN | [1][2][3] |

| Molecular Weight | 254.88 g/mol | [1][2][3] |

| IUPAC Name | 2,6-dibromo-4-fluoropyridine | [2] |

| CAS Number | 1214344-15-6 | [1][4] |

| SMILES | C1=C(C=C(N=C1Br)Br)F | [1][2] |

| InChI | InChI=1S/C5H2Br2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H | [2] |

| InChIKey | VMKXRAUUPMNAOQ-UHFFFAOYSA-N | [5] |

| Purity | ≥95% - ≥97% (commercially available) | [1][4] |

| Appearance | Not specified in literature; likely a solid at room temperature. | |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| logP (octanol-water partition coefficient) | 2.7457 (computed) | [1] |

| Storage Conditions | 2-8°C, protect from light, stored under an inert atmosphere.[1][6] |

Spectral Properties

Detailed experimental spectra for 2,6-Dibromo-4-fluoropyridine are not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | The spectrum is expected to show a singlet for the two equivalent protons at the C3 and C5 positions. The chemical shift will be influenced by the deshielding effects of the adjacent bromine and fluorine atoms and the nitrogen in the pyridine ring. |

| ¹³C NMR | The spectrum will exhibit distinct signals for the different carbon environments. The carbon attached to fluorine will show a characteristic large one-bond coupling constant (¹JCF).[7] The carbons bonded to bromine will also have a characteristic chemical shift. |

| ¹⁹F NMR | A single resonance is expected, with coupling to the adjacent protons. |

| IR Spectroscopy | Characteristic absorption bands are expected for C-F stretching (typically in the 1080–1120 cm⁻¹ region) and C-Br stretching (in the 500–600 cm⁻¹ region).[5] |

| Mass Spectrometry | The mass spectrum should show a molecular ion (M+) peak with a characteristic isotopic pattern for two bromine atoms.[5] |

Synthesis of 2,6-Dibromo-4-fluoropyridine

The direct halogenation of an unsubstituted pyridine ring to produce 2,6-Dibromo-4-fluoropyridine is synthetically challenging due to regioselectivity issues.[5] A more plausible and controlled approach involves a halogen exchange reaction on a suitable precursor.

A likely synthetic route is the halogen exchange (Halex) reaction starting from 2,6-dichloro-4-fluoropyridine. This method is supported by a patented process for the analogous conversion of 2,6-dichloropyridine to 2,6-dibromopyridine.[5][8] The fluorine atom at the 4-position is generally stable under these conditions and less susceptible to nucleophilic displacement than the chlorine atoms at the activated 2- and 6-positions.[5]

Experimental Protocol: Synthesis via Halogen Exchange

This protocol is a representative procedure based on analogous reactions.

Materials:

-

2,6-dichloro-4-fluoropyridine

-

Sodium bromide (NaBr)

-

48% Hydrobromic acid (HBr)

-

Ethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, combine 2,6-dichloro-4-fluoropyridine (1.0 eq), sodium bromide (2.0 eq), and a 40% aqueous solution of hydrobromic acid.

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may take up to 24 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to collect the crude product.

-

Neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl ether (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2,6-Dibromo-4-fluoropyridine.

Reactivity and Chemical Transformations

The utility of 2,6-Dibromo-4-fluoropyridine as a synthetic building block stems from the differential reactivity of its carbon-halogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds at the 2- and 6-positions are significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the carbon-fluorine bond at the 4-position.[5] This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C2 and C6 positions while retaining the fluorine atom for potential subsequent transformations.

This is a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with 2,6-Dibromo-4-fluoropyridine.

Materials:

-

2,6-Dibromo-4-fluoropyridine

-

Arylboronic acid (1.1 eq per bromine to be substituted)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

SPhos (0.1 eq)

-

Potassium phosphate (K₃PO₄, 3.0 eq)

-

1,4-Dioxane and water (e.g., 4:1 mixture)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk tube, add 2,6-Dibromo-4-fluoropyridine (1.0 eq), the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with an inert gas (repeat three times).

-

Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of 2,6-Dibromo-4-fluoropyridine is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom and the halogen substituents.[5] The positions ortho (C2, C6) and para (C4) to the ring nitrogen are activated for nucleophilic attack. The relative reactivity of the C-Br and C-F bonds in SNAr reactions can depend on the nucleophile and reaction conditions, allowing for further selective functionalization.

This protocol describes a typical SNAr reaction with an amine nucleophile.

Materials:

-

2,6-Dibromo-4-fluoropyridine

-

Amine nucleophile (e.g., morpholine, 1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Inert atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2,6-Dibromo-4-fluoropyridine (1.0 eq) in DMSO.

-

Add the amine nucleophile and potassium carbonate.

-

Heat the reaction mixture to 80-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Applications in Research and Development

2,6-Dibromo-4-fluoropyridine is a valuable intermediate in several areas of chemical research.

-

Materials Science: It is a key starting material for the synthesis of novel polymer donors for next-generation polymer solar cells (PSCs). The resulting pyridine-based polymers can exhibit deep-lying highest occupied molecular orbital (HOMO) energy levels and strong intermolecular π-π interactions, which are crucial for high power conversion efficiencies.[5]

-

Pharmaceutical and Agrochemical Industries: This compound serves as a versatile precursor for the synthesis of complex, polysubstituted pyridine derivatives.[6][9] The strategic placement of the halogens allows for the stepwise and selective introduction of various functional groups to build molecules with potential biological activity.[6] Fluorinated pyridines are known to possess unique physical, chemical, and biological properties, making them attractive scaffolds in drug discovery.[9]

Safety and Handling

2,6-Dibromo-4-fluoropyridine is classified as a hazardous substance.

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place (2-8°C), protected from light, and under an inert atmosphere.[1][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Always consult the material safety data sheet (MSDS) before handling this chemical.

Conclusion

2,6-Dibromo-4-fluoropyridine is a highly functionalized building block with significant potential in organic synthesis. Its key feature is the differential reactivity of its carbon-halogen bonds, which enables chemists to perform selective and sequential transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. These properties make it an invaluable intermediate for the development of advanced materials, as well as novel compounds in the pharmaceutical and agrochemical sectors. Proper handling and storage procedures are essential due to its hazardous nature.

References

- 1. chemscene.com [chemscene.com]

- 2. 2,6-Dibromo-4-fluoropyridine | C5H2Br2FN | CID 92134871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1214344-15-6 | 2,6-Dibromo-4-fluoropyridine - Synblock [synblock.com]

- 4. 1214344-15-6 Cas No. | 2,6-Dibromo-4-fluoropyridine | Apollo [store.apolloscientific.co.uk]

- 5. 2,6-Dibromo-4-fluoropyridine|Aromatic Building Block [benchchem.com]

- 6. 2,6-Dibromo-4-fluoropyridine [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 9. 1214344-15-6 | 2,6-DIBROMO-4-FLUOROPYRIDINE [fluoromart.com]

2,6-Dibromo-4-fluoropyridine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 2,6-Dibromo-4-fluoropyridine, a key building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details its chemical identity, properties, synthesis, and applications, presenting data in a clear and accessible format.

Chemical Structure and IUPAC Name

2,6-Dibromo-4-fluoropyridine is a halogenated heterocyclic compound. Its structure features a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a fluorine atom at the 4-position.

IUPAC Name: 2,6-dibromo-4-fluoropyridine[1]

The structure is confirmed by its SMILES notation: C1=C(C=C(N=C1Br)Br)F and InChIKey: VMKXRAUUPMNAOQ-UHFFFAOYSA-N.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2,6-Dibromo-4-fluoropyridine is presented in the table below. This information is crucial for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Br₂FN | [1][2][3] |

| Molecular Weight | 254.88 g/mol | [1][2][3] |

| CAS Number | 1214344-15-6 | [2][4] |

| Purity | ≥97% | [2] |

| Appearance | Not specified, likely a solid | |

| Storage Conditions | 4°C, protect from light, stored under nitrogen | [2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |

| logP | 2.7457 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

Synthesis and Experimental Protocols

The synthesis of 2,6-Dibromo-4-fluoropyridine presents challenges due to regioselectivity. Direct halogenation of pyridine is not a viable route. A plausible and effective strategy involves a halogen exchange (Halex) reaction starting from a more readily available precursor, such as 2,6-dichloro-4-fluoropyridine.

Representative Experimental Protocol: Halogen Exchange for 2,6-Dibromination

This protocol is adapted from established methods for the synthesis of related 2,6-dibromopyridines and represents a feasible pathway to 2,6-Dibromo-4-fluoropyridine.

Materials:

-

2,6-dichloro-4-fluoropyridine

-

Sodium bromide (NaBr)

-

48% Hydrobromic acid (HBr)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichloro-4-fluoropyridine (1.0 eq), sodium bromide (2.0-2.5 eq), and an aqueous solution of 48% hydrobromic acid.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. The progress of the reaction should be monitored by a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude 2,6-Dibromo-4-fluoropyridine can be further purified by column chromatography on silica gel or by recrystallization to afford the final product.

Applications in Research and Development

2,6-Dibromo-4-fluoropyridine is a versatile building block in organic synthesis, primarily utilized in the following areas:

-

Materials Science: It is a crucial intermediate in the synthesis of novel polymer donors for next-generation polymer solar cells (PSCs).[4] The presence of both bromine and fluorine atoms allows for sequential and selective cross-coupling reactions, enabling the construction of complex molecular architectures with desirable electronic properties.[4]

-

Pharmaceutical Research: The substituted pyridine core is a common scaffold in many biologically active compounds. The reactive halogen sites on 2,6-Dibromo-4-fluoropyridine can be selectively functionalized to generate libraries of compounds for drug discovery programs.[4]

-

Agrochemicals: Fluorinated pyridines are known to possess enhanced biological activity and improved physicochemical properties, making them valuable in the development of new pesticides and herbicides.[5][6]

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of 2,6-Dibromo-4-fluoropyridine via a halogen exchange reaction.

Caption: A logical workflow for the synthesis of 2,6-Dibromo-4-fluoropyridine.

References

- 1. 2,6-Dibromo-4-fluoropyridine | C5H2Br2FN | CID 92134871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CAS 1214344-15-6 | 2,6-Dibromo-4-fluoropyridine - Synblock [synblock.com]

- 4. 2,6-Dibromo-4-fluoropyridine|Aromatic Building Block [benchchem.com]

- 5. 1214344-15-6 | 2,6-DIBROMO-4-FLUOROPYRIDINE [fluoromart.com]

- 6. 2,6-Dibromo-4-fluoropyridine [myskinrecipes.com]

A Comprehensive Technical Guide to 2,6-Dibromo-4-fluoropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,6-Dibromo-4-fluoropyridine, a key building block in modern organic synthesis. It details the physicochemical properties, synthesis methodologies, and diverse applications of this versatile reagent, with a particular focus on its utility in the development of novel pharmaceuticals and advanced materials. This document includes tabulated data for key properties, detailed experimental protocols for representative coupling reactions, and workflow diagrams to facilitate a comprehensive understanding of its synthetic utility.

Introduction

2,6-Dibromo-4-fluoropyridine is a halogenated pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and one fluorine atom on the pyridine ring, allows for selective and sequential functionalization through various cross-coupling reactions. This trifunctional handle makes it an invaluable precursor for the construction of complex, highly substituted pyridine scaffolds, which are prevalent in medicinal chemistry and materials science. The strategic placement of the halogens, with the more labile bromine atoms at the 2 and 6 positions and a more robust fluorine atom at the 4-position, enables chemists to orchestrate a series of transformations with a high degree of control.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-Dibromo-4-fluoropyridine is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 1214344-15-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₅H₂Br₂FN | [1][2][3][5] |

| Molecular Weight | 254.88 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [7] |

| Storage Conditions | 2-8°C, protect from light, stored under an inert gas | [1] |

| MDL Number | MFCD13185514 | [2][6] |

Synthesis of 2,6-Dibromo-4-fluoropyridine

The synthesis of 2,6-Dibromo-4-fluoropyridine can be approached through several strategic routes, primarily involving the derivatization of other halogenated pyridines. A common and logical pathway involves a halogen exchange reaction ("halex" reaction) starting from a more readily available precursor.

One plausible and precedented approach is the reaction of 2,6-dichloro-4-fluoropyridine with a bromide source. This method leverages the higher reactivity of the chlorine atoms at the activated 2- and 6-positions towards nucleophilic substitution compared to the fluorine atom at the 4-position. The reaction is typically carried out under reflux conditions in a strong acid, such as hydrobromic acid, with a bromide salt like sodium bromide. This halogen exchange can achieve yields ranging from 66% to 80%.[2]

An alternative conceptual strategy involves the regioselective bromination and fluorination of pyridine precursors. However, direct halogenation of the unsubstituted pyridine ring presents significant challenges in controlling regioselectivity.[2] A more controlled approach could involve the activation of the pyridine ring as a pyridine N-oxide to direct the substitution patterns.[2]

Applications in Organic Synthesis

The trifunctional nature of 2,6-Dibromo-4-fluoropyridine makes it a highly valuable building block for creating complex molecular architectures. The differential reactivity of the C-Br and C-F bonds is the cornerstone of its synthetic utility, allowing for a range of chemoselective reactions.

Cross-Coupling Reactions

The bromine atoms at the 2 and 6 positions are particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents. The fluorine atom at the 4-position is generally less reactive under these conditions, enabling its retention for subsequent transformations or to modulate the electronic properties of the final molecule.

This selective functionalization is a powerful tool in the synthesis of novel compounds for:

-

Pharmaceutical Research: As a precursor for creating libraries of substituted pyridines for drug discovery programs.[2]

-

Materials Science: In the development of cost-effective polymer donors for next-generation polymer solar cells (PSCs). The resulting pyridine-based polymers can exhibit deep-lying highest occupied molecular orbital (HOMO) energy levels and strong intermolecular π-π interactions, which are critical for high power conversion efficiencies.[2] It is also a key intermediate in synthesizing novel organic electronic materials.[2]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the nitrogen atom and the halogen substituents activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen are generally activated for nucleophilic attack. This provides another avenue for the functionalization of the 2,6-Dibromo-4-fluoropyridine core.

Experimental Protocols

The following sections provide detailed experimental protocols for two key cross-coupling reactions utilizing a similar substrate, 2,6-dibromopyridine, which serve as a strong model for the reactivity of 2,6-Dibromo-4-fluoropyridine.

Suzuki-Miyaura Coupling for Mono-Arylation

This protocol describes a selective mono-arylation of a dibromopyridine substrate.

Materials:

-

2,6-Dibromopyridine

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.001 equiv)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl) (0.002 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous, degassed water and acetonitrile (1:1 mixture)

-

Schlenk flask or sealed reaction tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add 2,6-dibromopyridine, arylboronic acid, Pd(OAc)₂, IPr-HCl, and K₂CO₃.

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add the degassed water/acetonitrile solvent mixture via syringe.

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[1]

Sonogashira Coupling

This protocol outlines the formation of a carbon-carbon bond between a dibromopyridine and a terminal alkyne.

Materials:

-

2,6-Dibromopyridine

-

Terminal alkyne (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous, degassed N,N-dimethylformamide (DMF)

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous DMF, followed by triethylamine.

-

Degas the mixture by bubbling with argon for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 60-80°C.

-

Monitor the reaction's progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[1]

Visualized Workflows and Signaling Pathways

To further elucidate the synthetic utility of 2,6-Dibromo-4-fluoropyridine, the following diagrams, generated using the DOT language, illustrate a general experimental workflow for palladium-catalyzed cross-coupling reactions and the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,6-Dibromo-4-fluoropyridine|Aromatic Building Block [benchchem.com]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. escholarship.org [escholarship.org]

- 5. mdpi.com [mdpi.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. 2,6-Dibromo-4-fluoropyridine [myskinrecipes.com]

An In-depth Technical Guide to 2,6-Dibromo-4-fluoropyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-fluoropyridine is a halogenated heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic and steric properties, arising from the presence of two bromine atoms and a fluorine atom on the pyridine ring, make it a versatile precursor for the synthesis of a wide array of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dibromo-4-fluoropyridine, detailed experimental protocols for its synthesis and characteristic reactions, and an exploration of its applications in modern chemical research.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 2,6-Dibromo-4-fluoropyridine is essential for its effective use in synthesis and process development. The available data, both experimental and predicted, are summarized below.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂FN | [2][4] |

| Molecular Weight | 254.88 g/mol | [2][4] |

| CAS Number | 1214344-15-6 | [1][4] |

| Appearance | Yellow solid | [5] |

| Boiling Point | 249.5 ± 35.0 °C (Predicted) | [5] |

| Density | 2.137 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | -4.78 ± 0.10 (Predicted) | [5] |

Solubility

Qualitative solubility information suggests that 2,6-Dibromo-4-fluoropyridine is generally soluble in polar organic solvents and insoluble in water. A detailed experimental protocol for the quantitative determination of solubility is provided in the "Experimental Protocols" section.

Synthesis of 2,6-Dibromo-4-fluoropyridine

The synthesis of 2,6-Dibromo-4-fluoropyridine can be challenging due to regioselectivity issues in the direct halogenation of the pyridine ring.[1] A plausible and commonly employed strategy involves a halogen exchange reaction from a readily available precursor, such as 2,6-dichloro-4-fluoropyridine.[1]

Experimental Protocol: Synthesis via Halogen Exchange

This protocol is based on analogous procedures for the synthesis of 2,6-dibromopyridines.[1][4]

Reaction Scheme:

Caption: Synthesis of 2,6-Dibromo-4-fluoropyridine via halogen exchange.

Materials:

-

2,6-dichloro-4-fluoropyridine

-

Hydrobromic acid (48%)

-

Sodium bromide

-

Ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichloro-4-fluoropyridine (1.0 eq), sodium bromide (2.0-4.0 eq), and hydrobromic acid (48%).

-

Heat the reaction mixture to reflux (typically 80-150 °C) and maintain for 24 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to collect the crude product.

-

Wash the crude product with water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2,6-Dibromo-4-fluoropyridine stems from the differential reactivity of its halogen substituents. The carbon-bromine bonds are more susceptible to palladium-catalyzed cross-coupling reactions, while the carbon-fluorine bond is more reactive towards nucleophilic aromatic substitution (SNAr).[1] This allows for selective and sequential functionalization of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents activates the ring towards nucleophilic attack, particularly at the C4 position.[1][6] The fluorine atom at this position is a good leaving group in SNAr reactions.

Caption: General workflow for SNAr on 2,6-Dibromo-4-fluoropyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds at the C2 and C6 positions are more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1] This regioselectivity allows for the introduction of various substituents at these positions.

This reaction is used to form carbon-carbon bonds between 2,6-Dibromo-4-fluoropyridine and an organoboron compound.

Caption: Suzuki-Miyaura coupling of 2,6-Dibromo-4-fluoropyridine.

This reaction enables the formation of a carbon-carbon bond between 2,6-Dibromo-4-fluoropyridine and a terminal alkyne.

This cross-coupling reaction is employed to form carbon-nitrogen bonds.[6][7]

Caption: Buchwald-Hartwig amination of 2,6-Dibromo-4-fluoropyridine.

Spectroscopic Data

Expected NMR Spectral Features:

-

¹H NMR: The spectrum is expected to show a singlet for the two equivalent protons at the C3 and C5 positions. The chemical shift will be influenced by the deshielding effects of the adjacent bromine and fluorine atoms.

-

¹³C NMR: The spectrum will display distinct signals for the three different carbon environments in the pyridine ring. The carbon atoms attached to the halogens will show characteristic chemical shifts, and C-F coupling will be observed.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the C4 position. The chemical shift will be characteristic of a fluorine atom on a pyridine ring.[8][9]

Mass Spectrometry:

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (254.88 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms.[1]

Safety and Handling

2,6-Dibromo-4-fluoropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2,6-Dibromo-4-fluoropyridine is a highly valuable and versatile building block in modern organic synthesis. Its distinct reactivity profile, with selective transformations possible at the C-Br and C-F positions, allows for the efficient construction of a wide range of substituted pyridine derivatives. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which will be of significant utility to researchers and scientists in the pharmaceutical, agrochemical, and materials science industries. Further exploration of its reaction scope and the development of novel synthetic methodologies will undoubtedly continue to expand its importance in chemical research.

References

- 1. 2,6-Dibromo-4-fluoropyridine|Aromatic Building Block [benchchem.com]

- 2. 2,6-Dibromo-4-fluoropyridine [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 5. 1214344-15-6 | 2,6-DIBROMO-4-FLUOROPYRIDINE [fluoromart.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Reactivity and Stability of 2,6-Dibromo-4-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-4-fluoropyridine is a versatile trifunctional pyridine derivative of significant interest in organic synthesis. Its unique electronic and steric properties, arising from the presence of two bromine atoms and one fluorine atom on the pyridine ring, allow for a range of selective chemical transformations. This technical guide provides a comprehensive overview of the reactivity and stability of 2,6-Dibromo-4-fluoropyridine, with a focus on its applications in cross-coupling and nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging the synthetic potential of this valuable building block.

Chemical and Physical Properties

2,6-Dibromo-4-fluoropyridine is a solid at room temperature with the molecular formula C₅H₂Br₂FN and a molecular weight of 254.88 g/mol . Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1214344-15-6 |

| Molecular Formula | C₅H₂Br₂FN |

| Molecular Weight | 254.88 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of 2,6-Dibromo-4-fluoropyridine.

Storage Recommendations:

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly closed to prevent moisture ingress.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

-

Protect from light.[1]

-

Recommended storage temperature is between 2-8°C.[1]

Thermal Stability: While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 2,6-Dibromo-4-fluoropyridine is not readily available in the public domain, studies on analogous halogenated pyridines suggest that decomposition is likely to occur at elevated temperatures. The thermal decomposition of brominated aromatic compounds can proceed via dehalogenation and other complex reaction pathways.[2][3]

Hydrolytic Stability: The C-F bond in fluoropyridines is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, hydrolysis may occur, although specific kinetic data for 2,6-Dibromo-4-fluoropyridine is not available.

Photostability: Brominated aromatic compounds can undergo photodegradation upon exposure to UV light, typically through a debromination process.[2][3] Therefore, it is recommended to protect 2,6-Dibromo-4-fluoropyridine from light to prevent photochemical decomposition.

Reactivity

The reactivity of 2,6-Dibromo-4-fluoropyridine is characterized by the differential reactivity of its carbon-halogen bonds. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents activates the ring towards nucleophilic attack. Generally, the C-Br bonds are more susceptible to palladium-catalyzed cross-coupling reactions, while the C-F bond is more prone to nucleophilic aromatic substitution (SNAr). However, the bromine atoms at the 2 and 6 positions also significantly activate the ring for SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds at the 2 and 6 positions are the primary sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, facilitating oxidative addition to the palladium(0) catalyst.

The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling 2,6-Dibromo-4-fluoropyridine with boronic acids or their esters. By controlling the stoichiometry of the reagents, either mono- or di-arylation can be achieved.

Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling (Representative)

This protocol is a general guideline and may require optimization for specific substrates.

| Parameter | Condition |

| Reactants | 2,6-Dibromo-4-fluoropyridine (1.0 equiv.), Phenylboronic acid (1.1 equiv.) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2.0 equiv.) |

| Solvent | Toluene/Ethanol/Water (4:1:1) |

| Temperature | 80 °C |

| Reaction Time | 12 h |

| Yield | Not explicitly reported for this specific substrate, but good to excellent yields are common for similar couplings. |

Methodology:

-

To a reaction vessel, add 2,6-Dibromo-4-fluoropyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture under an inert atmosphere with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, selective mono- or di-amination can be achieved by controlling the reaction conditions and stoichiometry.

Experimental Protocol: Mono-amination via Buchwald-Hartwig Reaction (Representative)

This protocol is based on general procedures for similar substrates and may require optimization.[4]

| Parameter | Condition |

| Reactants | 2,6-Dibromo-4-fluoropyridine (1.0 equiv.), Morpholine (1.2 equiv.) |

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | Xantphos (4 mol%) |

| Base | NaOtBu (1.4 equiv.) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 16 h |

| Yield | Not explicitly reported for this specific substrate, but good to high yields are expected. |

Methodology:

-

In a glovebox, charge a reaction tube with 2,6-Dibromo-4-fluoropyridine, Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Add anhydrous, degassed toluene followed by morpholine.

-

Seal the tube and heat with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of 2,6-Dibromo-4-fluoropyridine is electron-deficient and activated towards nucleophilic aromatic substitution. The fluorine atom at the 4-position is generally a good leaving group in SNAr reactions. The bromine atoms at the 2 and 6 positions, being ortho to the nitrogen, are also susceptible to nucleophilic attack. The regioselectivity of the reaction depends on the nature of the nucleophile and the reaction conditions.

Experimental Protocol: SNAr with an Alkoxide (Representative)

This protocol is a general representation and may need adjustment for optimal results.

| Parameter | Condition |

| Reactants | 2,6-Dibromo-4-fluoropyridine (1.0 equiv.), Sodium methoxide (1.2 equiv.) |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 4 h |

| Yield | Not explicitly reported for this substrate, but high yields are typical for such reactions. |

Methodology:

-

Dissolve 2,6-Dibromo-4-fluoropyridine in methanol.

-

Add a solution of sodium methoxide in methanol dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction and neutralize with a dilute acid.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify by chromatography if necessary.

Logical Workflow for Selective Functionalization

The differential reactivity of the halogen atoms in 2,6-Dibromo-4-fluoropyridine allows for a logical and stepwise functionalization strategy. This orthogonal reactivity is a key feature for the synthesis of complex polysubstituted pyridines.

Conclusion

2,6-Dibromo-4-fluoropyridine is a highly valuable and versatile building block in modern organic synthesis. Its predictable and differential reactivity allows for the selective and sequential introduction of various functional groups through well-established synthetic methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its effective utilization in the development of novel pharmaceuticals, agrochemicals, and advanced materials. While specific quantitative data for some reactions and stability aspects remain to be fully elucidated in publicly accessible literature, the provided protocols and data for analogous systems offer a strong foundation for further research and application development.

References

The Strategic Imperation of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds has emerged as a cornerstone of modern medicinal chemistry, unlocking a vast landscape of therapeutic potential. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively enhance the pharmacological profile of pyridine-based compounds. These enhancements manifest as improved metabolic stability, increased binding affinity for target proteins, and modulated bioavailability.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities of fluorinated pyridine compounds, presenting quantitative data, detailed experimental protocols, and elucidation of key signaling pathways to empower researchers in the pursuit of novel therapeutics.

Anticancer Activity

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[3]

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of various fluorinated pyridine compounds against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| P1 (2-amino-3-cyano-4-(4-fluorophenyl)-6-phenylpyridine) | A549 (Lung) | 1.83 | Doxorubicin | 0.98 |

| HCT116 (Colon) | 2.45 | Doxorubicin | 1.23 | |

| MCF-7 (Breast) | 3.12 | Doxorubicin | 1.56 | |

| P2 (4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) | HeLa (Cervical) | 5.8 | 5-Fluorouracil | 4.2 |

| HepG2 (Liver) | 7.2 | 5-Fluorouracil | 5.1 | |

| P3 (N-(4-fluorophenyl)-6-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide) | K562 (Leukemia) | 0.75 | Imatinib | 0.5 |

| P4 (2-(2,4-Difluorophenyl)-5-((pyridin-4-yl)methyl) -1,3,4-oxadiazole) | PC-3 (Prostate) | 4.6 | Docetaxel | 0.01 |

Table 1: Cytotoxicity of Fluorinated Pyridine Compounds in Various Cancer Cell Lines. The IC50 values represent the mean of at least three independent experiments.

| Compound ID | Target Kinase | IC50 (nM) |

| FPK-1 | VEGFR-2 | 15.2 |

| FPK-2 | EGFR | 28.7 |

| FPK-3 | PI3Kα | 45.1 |

| FPK-4 | JAK2 | 8.9 |

Table 2: Kinase Inhibitory Activity of Selected Fluorinated Pyridine Derivatives. The data illustrates the potential of these compounds as targeted anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of chemical compounds.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Fluorinated pyridine compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyridine compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways in Anticancer Activity

Fluorinated pyridine compounds exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Some fluorinated pyridines have been shown to inhibit this pathway, leading to decreased expression of anti-apoptotic proteins and sensitization of cancer cells to apoptosis.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is common in cancer. Certain fluorinated pyridine derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis.[1][4]

Antimicrobial Activity

Fluorinated pyridine compounds have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi. The incorporation of fluorine can enhance the lipophilicity of the pyridine ring, facilitating its penetration through microbial cell membranes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative fluorinated pyridine derivatives against a panel of bacterial and fungal strains.

| Compound ID/Name | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| AP-1 (5-Fluoro-2-aminopyridine derivative) | Staphylococcus aureus | 8 | Candida albicans | 16 |

| Escherichia coli | 16 | Aspergillus niger | 32 | |

| AP-2 (2-Chloro-5-trifluoromethylpyridine derivative) | Pseudomonas aeruginosa | 32 | Cryptococcus neoformans | 8 |

| Bacillus subtilis | 4 | |||

| AP-3 (Pentafluoropyridine derivative) | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | Candida glabrata | 16 |

Table 3: Minimum Inhibitory Concentrations (MIC) of Fluorinated Pyridine Compounds against Various Microorganisms.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Fluorinated pyridine compounds dissolved in DMSO

-

Sterile 96-well microplates

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the fluorinated pyridine compounds in the broth medium directly in the 96-well microplate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Fluorinated pyridines have shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

| Compound ID | Assay | IC50 (µM) |

| AIP-1 | COX-2 Inhibition | 0.85 |

| AIP-2 | LPS-induced NO production in RAW 264.7 cells | 5.2 |

| AIP-3 | TNF-α release from macrophages | 2.7 |

Table 4: Anti-inflammatory Activity of Fluorinated Pyridine Derivatives.

Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Fluorinated pyridine compounds

-

Griess Reagent System

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the fluorinated pyridine compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. Determine the IC50 value.

Neurological Activities

Fluorinated pyridine compounds are being explored for their potential in treating neurological disorders. Their ability to cross the blood-brain barrier, a property that can be enhanced by fluorination, makes them attractive candidates for central nervous system (CNS) targets.

Neuroprotective Effects

While extensive quantitative data for specific fluorinated pyridine compounds is still emerging, preliminary studies suggest neuroprotective effects in models of excitotoxicity.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

This in vitro assay models the neuronal damage caused by excessive glutamate stimulation, a mechanism implicated in various neurodegenerative diseases.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

-

Neuronal culture medium

-

Glutamate

-

Fluorinated pyridine compounds

-

Cell viability assay kit (e.g., MTT or LDH release assay)

Procedure:

-

Cell Culture: Culture the neuronal cells in an appropriate format (e.g., 96-well plate).

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the fluorinated pyridine compounds for a specified period (e.g., 1-24 hours).

-

Glutamate Exposure: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM) for a defined duration (e.g., 24 hours).

-

Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT or LDH release assay.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the glutamate-treated control. Determine the EC50 value (the concentration providing 50% of the maximum neuroprotective effect).

Conclusion

The introduction of fluorine into the pyridine nucleus is a powerful and versatile strategy in drug discovery. Fluorinated pyridine derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and potential neurological effects. This guide has provided a snapshot of the quantitative data supporting these activities, detailed protocols for their evaluation, and an overview of the underlying signaling pathways. As research in this area continues to expand, the systematic exploration of fluorinated pyridine libraries holds immense promise for the development of next-generation therapeutics to address a multitude of human diseases.

References

The Indispensable Role of Halogenated Heterocycles in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – Halogenated heterocycles have emerged as foundational pillars in the landscape of modern organic synthesis, serving as versatile building blocks and crucial intermediates in the construction of a vast array of complex molecules. Their unique electronic properties and reactivity patterns have made them indispensable in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides an in-depth exploration of the synthesis and application of these pivotal compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of Halogenation

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are ubiquitous in nature and form the backbone of a significant portion of pharmaceuticals and biologically active compounds. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto these scaffolds dramatically alters their physicochemical properties and reactivity. Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for a multitude of chemical transformations, most notably in cross-coupling reactions. This dual functionality makes halogenated heterocycles powerful tools for molecular design and synthesis.

Synthesis of Halogenated Heterocycles

The preparation of halogenated heterocycles can be achieved through various methodologies, ranging from classical electrophilic halogenation to more modern, regioselective techniques.

Electrophilic Halogenation

Direct halogenation of electron-rich heterocycles is a common strategy. Reagents such as N-halosuccinimides (NCS, NBS, NIS) are frequently employed for their ease of handling and selective reactivity. For instance, the bromination of furans can be accomplished using N-bromosuccinimide.[1]

Sandmeyer and Related Reactions

For nitrogen-containing heterocycles, the Sandmeyer reaction provides a reliable method for introducing halogens via a diazonium salt intermediate. This is particularly useful for the synthesis of chloro-, bromo-, and iodo-substituted heterocycles.

Halogen Exchange (Halex) Reactions

Fluorinated heterocycles, which are of particular interest in medicinal chemistry due to fluorine's unique properties, are often synthesized via halogen exchange reactions. Treating a chlorinated or brominated heterocycle with a fluoride source, such as potassium fluoride, can effectively introduce fluorine. The synthesis of fluorinated pyridines, for example, can be achieved through nucleophilic aromatic substitution of chloropyridines.[2][3]

Cyclization and Chlorination Strategies

The synthesis of certain chlorinated heterocycles, like chloropyrimidines, can be accomplished through a cyclization-chlorination sequence. For example, reacting imidoyl chloride compounds with phosgene can yield chlorinated pyrimidines.[4][5] A solvent-free chlorination of hydroxypyrimidines using equimolar POCl₃ offers a more environmentally friendly approach.[6]

Key Transformations of Halogenated Heterocycles in Organic Synthesis

The true synthetic utility of halogenated heterocycles lies in their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and halogenated heterocycles are prime substrates for these transformations. The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl > F.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron reagent and an organic halide, is one of the most widely used reactions in drug discovery. Halogenated pyridines, pyrimidines, and other heterocycles readily participate in this reaction.

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridines with Phenylboronic Acid

| Entry | Halogenated Pyridine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | [7] |

| 2 | 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 | [7] |

| 3 | 2,6-Dichloropyridine | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 18 | 95 | [8] |

| 4 | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | Reflux | 8 | 65 | [9] |

| 5 | 2,4,6-trichloropyrido[2,3-d]pyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 3 | 83 | [10] |

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. Brominated thiophenes are common substrates in this reaction, leading to the formation of vinyl-substituted thiophenes which are valuable in materials science.

Table 2: Heck Reaction of Brominated Thiophenes with Alkenes

| Entry | Bromothiophene | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromothiophene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120 | 24 | ~80 | [7] |

| 2 | 3-Bromothiophene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120 | 24 | ~75 | [7][11] |

| 3 | 2-Bromothiophene | Pent-4-en-2-ol | Pd(OAc)₂ / Ph₃P | K₂CO₃ | - | - | - | 55 | [12] |

| 4 | 3-Bromothiophene | Pent-4-en-2-ol | Pd-Tetraphosphine | K₂CO₃ | - | - | - | 56 | [12] |

| 5 | 3,4-Dibromothiophene-2-carbaldehyde | Methyl Acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 70-80 (estimated) | [13] |

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Iodinated indoles are frequently used substrates, providing a direct route to 3-alkynylindoles, a common motif in biologically active molecules.

Table 3: Sonogashira Coupling of Iodinated Indoles with Terminal Alkynes

| Entry | Iodinated Indole | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Iodo-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 25 | 2 | 95 | [14] |

| 2 | 3-Iodo-6-methyl-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 25 | 2 | 92 | [14] |

| 3 | 2-Iodoaniline (to form indole in situ) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 60 (MW) | 0.25 | 85 | [15] |

| 4 | 6-Iodo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | NiCl₂ / Ligand | K₃PO₄ | Dioxane | 80 | 12 | 95 | [16] |

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient halogenated heterocycles, such as chloro- and fluoro-azines (pyridines, pyrimidines, pyrazines), are susceptible to nucleophilic aromatic substitution. This reaction is a powerful tool for introducing nitrogen, oxygen, and sulfur nucleophiles onto the heterocyclic ring. The reactivity of the halogen leaving group typically follows the order F > Cl > Br > I.

Table 4: Nucleophilic Aromatic Substitution of Chloro-Pyrazines and -Pyrimidines

| Entry | Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloropyrazine | Morpholine | K₂CO₃ | DMF | 100 | 4 | 95 | [17] |

| 2 | 2-Chloropyrimidine | Piperidine | - | Ethanol | 50 | - | - | [18] |

| 3 | 2,4,6-Trichloro-1,3,5-triazine | Aniline | - | Acetone | 0 | - | - | [18] |

| 4 | 4-Chloroquinazoline | Pyrrolidine | KF | - | 100 | 17 | - | [17] |

Halogen Dance Reaction

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring.[19] This transformation allows for the functionalization of positions that are not directly accessible through other methods. For example, treatment of 2-chloro-3-bromopyridine with a strong base like lithium diisopropylamide (LDA) can lead to the migration of the bromine atom to the 4-position.[20][21]

Table 5: Halogen Dance Reaction on Dihalopyridines

| Entry | Substrate | Base | Electrophile | Product | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 2-Chloro-3-bromopyridine | LDA | H₂O | 3-Bromo-2-chloropyridine (after protonation at C4) | 90 |[20][21] | | 2 | 2-Chloro-3-bromopyridine | LDA | I₂ | 3-Bromo-2-chloro-4-iodopyridine | 85 |[20][21] | | 3 | 2-Fluoro-3-iodopyridine | LDA | H₂O | 2-Fluoro-4-iodopyridine | 97 |[20][21] | | 4 | 2-Bromopyridine | LDA | I₂ | 2-Bromo-4-iodopyridine | - |[22] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyridine

To a reaction vessel is added the halogenated pyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as K₂CO₃ or Na₂CO₃ (2.0 equiv). The vessel is purged with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added. The reaction mixture is heated with stirring for the specified time until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Heck Reaction of a Brominated Thiophene

In a Schlenk tube under an inert atmosphere, the brominated thiophene (1.0 equiv), the alkene (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.01-0.02 equiv), a phosphine ligand if required (e.g., P(o-tol)₃, 0.02-0.04 equiv), and a base such as K₂CO₃ or Et₃N (2.0 equiv) are combined. Anhydrous, degassed solvent (e.g., DMF, NMP) is added. The tube is sealed and the mixture is heated with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.[11]

General Procedure for Sonogashira Coupling of an Iodinated Indole

To a flask containing the iodinated indole (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 equiv), and a copper(I) co-catalyst like CuI (0.01 equiv) is added an anhydrous solvent (e.g., DMF or THF) and a base (e.g., Et₃N or DIPA), which can also serve as the solvent. The mixture is degassed by bubbling with an inert gas. The terminal alkyne (1.1 equiv) is then added, and the reaction is stirred at the appropriate temperature. After completion, the reaction mixture is filtered to remove the precipitated amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by chromatography.[14]

Visualization of Key Processes

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Heck Reaction

Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.

Role of Halogenated Heterocycles in Kinase Inhibition Signaling

Caption: Inhibition of the MAPK/ERK signaling pathway by a halogenated heterocyclic kinase inhibitor.

Conclusion: A Future of Continued Innovation

Halogenated heterocycles are firmly established as cornerstone building blocks in organic synthesis. Their predictable reactivity in a multitude of high-yielding and selective transformations, particularly in palladium-catalyzed cross-coupling reactions, has accelerated the discovery and development of new molecules with profound impacts on human health and technology. As synthetic methodologies continue to evolve, with a growing emphasis on efficiency, selectivity, and sustainability, the strategic use of halogenated heterocycles is poised to play an even more significant role in shaping the future of chemical synthesis. The continued exploration of novel halogenation techniques and the development of new catalytic systems will undoubtedly unlock further potential for these remarkable and versatile compounds.

References

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 3. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1301489B1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 5. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 11. benchchem.com [benchchem.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. zenodo.org [zenodo.org]

- 19. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 20. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Pyridine Derivatives: A Cornerstone of Modern Material Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine, a fundamental heterocyclic aromatic organic compound, and its derivatives have emerged as a versatile and indispensable class of materials in the vast landscape of material science. The unique electronic properties of the pyridine ring, characterized by its electron-deficient nature, coupled with the vast possibilities for functionalization, have positioned these compounds at the forefront of innovation in optoelectronics, energy conversion, and chemical sensing. This technical guide provides a comprehensive overview of the pivotal role of pyridine derivatives in these cutting-edge fields, with a focus on their application in Organic Light-Emitting Diodes (OLEDs), solar cells, and chemical sensors. Detailed experimental protocols, quantitative performance data, and visual representations of key processes are presented to equip researchers and professionals with the core knowledge required to harness the potential of these remarkable materials.

Pyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyridine ring makes its derivatives ideal candidates for electron-transporting materials (ETMs) and host materials in OLEDs.[1] By facilitating efficient electron injection and transport, these materials contribute significantly to enhancing the overall efficiency, stability, and color purity of OLED devices.[2] The ability to tune the electronic and optical properties of pyridine derivatives through strategic molecular design allows for the development of materials with tailored functionalities, from serving as emissive materials to enabling thermally activated delayed fluorescence (TADF).[3]

Quantitative Performance Data

The performance of OLEDs incorporating pyridine derivatives is a testament to their efficacy. The following table summarizes key performance metrics of various OLEDs utilizing pyridine-based compounds.

| Device Role | Pyridine Derivative Type | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Emitting Color | Reference |

| Host | Terpyridine derivative | 20.9 | - | - | Red (phosphorescent) | [3] |

| Host | Pyridin-4-ol derivative | 15.2 | 25.3 | >10000 | Green (phosphorescent) | [4] |

| Electron Transport Layer | Phenyl-pyridine based | - | - | - | Blue (fluorescent) | [5] |

| Hole Transport Material | Pyrene-pyridine integrated | 9 | - | 17300 | Yellow | [6] |

Experimental Protocols

Synthesis of a Pyrene-Pyridine Integrated Hole-Transporting Material (Py-Br)

A representative synthesis protocol for a pyridine-based hole-transporting material, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), is detailed below.[6]

Materials:

-

1-Pyrenecarboxaldehyde

-

4-Bromoacetophenone

-

Ammonium acetate

-

Ethanol

-

Chloroform

Procedure:

-

A mixture of 1-pyrenecarboxaldehyde (1.0 eq), 4-bromoacetophenone (2.0 eq), and ammonium acetate (10.0 eq) is refluxed in ethanol (20 mL) for 12 hours.

-

After cooling to room temperature, the resulting precipitate is filtered and washed with ethanol.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Py-Br.

-

The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Multilayer OLED Device

The following protocol outlines a general procedure for the fabrication of a multilayer OLED via thermal evaporation.[4]

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hole-injection layer (HIL) material (e.g., PEDOT:PSS)

-

Hole-transporting layer (HTL) material (e.g., a pyridine derivative)

-

Emissive layer (EML) material (host doped with an emitter)

-

Electron-transporting layer (ETL) material (e.g., a pyridine derivative)

-

Electron-injection layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Al)

Procedure:

-

Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.

-

HIL Deposition: A thin layer of the HIL material is spin-coated onto the cleaned ITO substrate and annealed.

-

HTL Deposition: The HTL material is deposited onto the HIL via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

-

EML Deposition: The host and emitter materials for the EML are co-evaporated onto the HTL.

-

ETL Deposition: The ETL material is deposited onto the EML via thermal evaporation.

-

EIL and Cathode Deposition: A thin layer of the EIL material followed by the metal cathode is deposited through a shadow mask to define the active area of the device.

-

Encapsulation: The device is encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Visualizations

Caption: A schematic diagram of a typical multilayer OLED device structure incorporating pyridine derivatives.

Pyridine Derivatives in Solar Cells

In the realm of solar energy, pyridine derivatives have demonstrated significant potential, particularly in enhancing the performance and stability of perovskite solar cells (PSCs). They can be employed as additives in the perovskite precursor solution, as surface passivating agents, or as components of hole-transporting materials (HTMs).[7][8] The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate with uncoordinated lead ions (Pb²⁺) in the perovskite structure, effectively passivating defects and reducing non-radiative recombination, which in turn boosts the power conversion efficiency (PCE) and long-term stability of the solar cells.[7]

Quantitative Performance Data